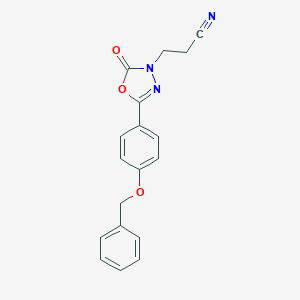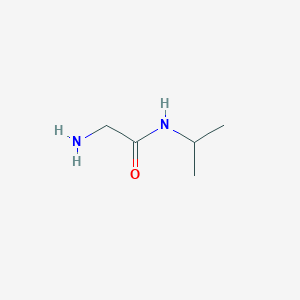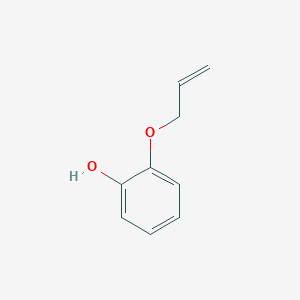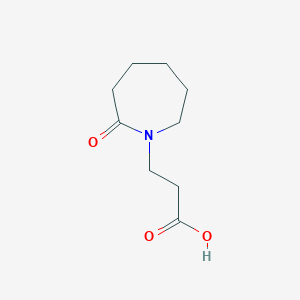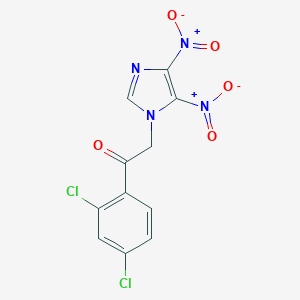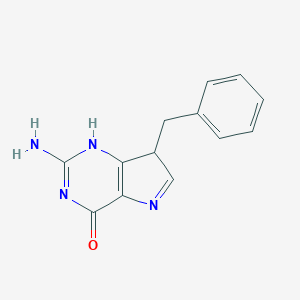
9-Benzyl-9-deazaguanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Benzyl-9-deazaguanine is a chemical compound that is commonly known as BzG. It is a guanine analog that has been shown to have potential applications in scientific research due to its unique properties. BzG is a purine derivative that has a benzyl group attached to the 9-position of the guanine ring. This modification alters the molecule's structure, resulting in different pharmacokinetic and pharmacodynamic properties compared to the parent compound.
Mécanisme D'action
BzG's mechanism of action involves the inhibition of enzymes involved in DNA synthesis, particularly dihydrofolate reductase (DHFR) and thymidylate synthase (TS). DHFR is an essential enzyme in the folate metabolic pathway, which is required for the synthesis of nucleotides. TS is an enzyme that catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is required for DNA synthesis. BzG inhibits both of these enzymes, leading to a decrease in nucleotide synthesis and DNA synthesis, resulting in cell cycle arrest and apoptosis.
Effets Biochimiques Et Physiologiques
BzG has been shown to have several biochemical and physiological effects. In addition to its antitumor activity, BzG has been shown to have anti-inflammatory activity in animal models of inflammatory bowel disease. BzG has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BzG in lab experiments is its unique structure, which can provide insights into the structure-activity relationships of guanine analogs. BzG's antitumor activity also makes it a potential candidate for the development of new anticancer drugs. However, one limitation of using BzG in lab experiments is its low solubility in water, which can make it challenging to work with.
Orientations Futures
There are several future directions for research involving BzG. One area of interest is the development of BzG analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of BzG's potential as a therapeutic agent for other diseases, such as inflammatory diseases and neurodegenerative diseases. Furthermore, the elucidation of BzG's mechanism of action can provide insights into the biology of cancer cells and other diseases. Overall, BzG has the potential to be a valuable tool for scientific research and the development of new therapeutic agents.
Méthodes De Synthèse
The synthesis of BzG can be achieved through several routes, including the reaction of guanine with benzyl bromide or benzyl chloride in the presence of a base, such as potassium carbonate or sodium hydroxide. Another method involves the reaction of 2-amino-6-chloropurine with benzylamine in the presence of a palladium catalyst. These methods have been optimized to provide high yields of BzG with good purity.
Applications De Recherche Scientifique
BzG has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have demonstrated that BzG has antitumor activity against several types of cancer cells, including breast, colon, and lung cancer cells. BzG's mechanism of action involves the inhibition of enzymes involved in DNA synthesis, leading to cell cycle arrest and apoptosis.
Propriétés
Numéro CAS |
151561-89-6 |
|---|---|
Nom du produit |
9-Benzyl-9-deazaguanine |
Formule moléculaire |
C13H12N4O |
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
2-amino-7-benzyl-3,7-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H12N4O/c14-13-16-10-9(6-8-4-2-1-3-5-8)7-15-11(10)12(18)17-13/h1-5,7,9H,6H2,(H3,14,16,17,18) |
Clé InChI |
VGUWSIPLVTVCTO-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CC2C=NC3=C2NC(=NC3=O)N |
SMILES |
C1=CC=C(C=C1)CC2C=NC3=C2N=C(NC3=O)N |
SMILES canonique |
C1=CC=C(C=C1)CC2C=NC3=C2NC(=NC3=O)N |
Synonymes |
9-benzyl-9-deazaguanine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



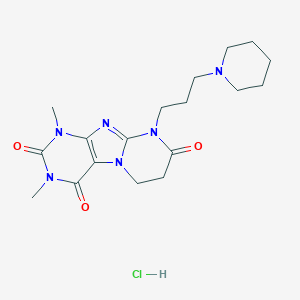
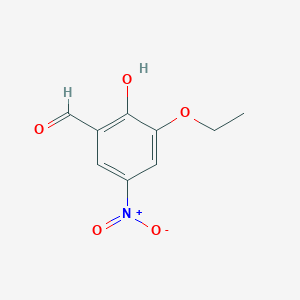
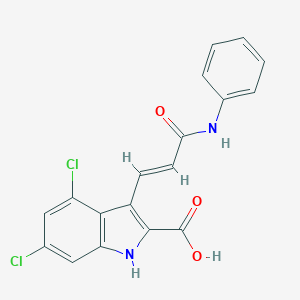
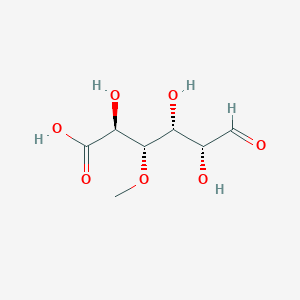

![3,6-Dimethylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B117486.png)
![[[o-(Allyloxy)phenoxy]methyl]oxirane](/img/structure/B117487.png)
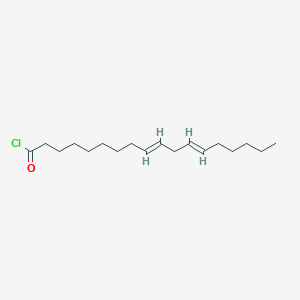
![5-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one](/img/structure/B117491.png)
